molecular formula C10H7NO2S B14339687 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- CAS No. 95178-93-1

1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)-

Cat. No.: B14339687
CAS No.: 95178-93-1
M. Wt: 205.23 g/mol
InChI Key: XFXOBMQMRPHYNT-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are used in various industrial applications. The structure of this compound includes a benzisothiazole ring fused with a propenyl group, making it a unique entity in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- typically involves the reaction of benzisothiazole derivatives with propenylating agents under controlled conditions. Common reagents used in the synthesis include acyl chlorides, anhydrides, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the benzisothiazole ring using reagents like halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzisothiazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A parent compound with similar structural features.

    2-Methyl-1,2-benzisothiazol-3(2H)-one: A methylated derivative with distinct properties.

    1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: An oxidized form with different reactivity.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is unique due to the presence of the propenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other benzisothiazole derivatives.

Properties

CAS No.

95178-93-1

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-prop-2-enoyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H7NO2S/c1-2-9(12)11-10(13)7-5-3-4-6-8(7)14-11/h2-6H,1H2

InChI Key

XFXOBMQMRPHYNT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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